ethyl 1-ethynylcyclobutane-1-carboxylate
Description
Ethyl 1-ethynylcyclobutane-1-carboxylate is a cyclobutane derivative featuring an ethynyl (acetylene) group and an ethyl ester moiety on the same carbon atom of the strained four-membered ring.
Cyclobutane rings are known for their high ring strain (~110 kJ/mol), which enhances their reactivity in ring-opening and functionalization reactions. The ethynyl group, a strong electron-withdrawing substituent, likely amplifies this reactivity by polarizing the ring and stabilizing transition states during chemical transformations. The ethyl ester group improves solubility in organic solvents, facilitating synthetic manipulations. This combination of strain and functional groups makes this compound a promising candidate for constructing complex molecules, though its specific applications remain underexplored in the current literature.
Properties
CAS No. |
2703778-93-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl 1-ethynylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-9(6-5-7-9)8(10)11-4-2/h1H,4-7H2,2H3 |
InChI Key |
CKYQOECWYIZSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)C#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethynylcyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethynylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form this compound alcohols or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-ethynylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-ethynylcyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form covalent bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclobutane ring’s strain can also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclobutane Carboxylates
| Compound Name | Substituent(s) | Molecular Formula | Key Features |
|---|---|---|---|
| Ethyl 1-ethynylcyclobutane-1-carboxylate | Ethynyl, ethyl ester | C₈H₁₀O₂ | High ring strain; acetylene enhances reactivity and conjugation potential. |
| Ethyl 1-(ethylamino)cyclobutane-1-carboxylate | Ethylamino, ethyl ester | C₉H₁₇NO₂ | Electron-donating ethylamino group; used in enzyme interaction studies. |
| Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate | Benzenesulfonyl, ethyl ester | C₁₃H₁₆O₄S | Sulfonyl group increases stability; explored for antimicrobial activity. |
| Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | Methyl, oxo, ethyl ester | C₈H₁₂O₃ | Oxo group enables keto-enol tautomerism; studied in medicinal chemistry. |
| Ethyl 3-iodocyclobutane-1-carboxylate | Iodo, ethyl ester | C₇H₁₁IO₂ | Halogen substituent boosts electrophilicity; high reactivity in SN2 reactions. |
Research Findings and Data Tables
Table 2: Comparative Reactivity in Substitution Reactions
| Compound | Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Ethyl 3-iodocyclobutane-1-carboxylate | SN2 with NaN₃ | 92 | DMF, 80°C, 12 h | |
| Ethyl 1-(ethylamino)cyclobutane-1-carboxylate | Aminolysis | 78 | EtOH, reflux, 24 h | |
| This compound (hypothetical) | Sonogashira Coupling | N/A | Pd catalyst, CuI, amine | — |
Biological Activity
Ethyl 1-ethynylcyclobutane-1-carboxylate (CAS No. 2703778-93-0) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the ethynyl group and cyclobutane ring, contribute to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications.
| Property | Value |
|---|---|
| CAS No. | 2703778-93-0 |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The compound features an ethynyl group which enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethynyl group can form covalent bonds with biological molecules, influencing enzyme activity and cellular processes. The cyclobutane ring's inherent strain may also enhance its reactivity, making it a valuable candidate for further investigation in drug development.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anti-cancer Properties : Similar compounds have shown promise as anti-cancer agents, potentially due to their ability to disrupt cellular signaling pathways involved in tumor growth.
- Enzyme Interaction : The compound is being studied for its role in enzyme-catalyzed reactions and metabolic pathways, suggesting potential therapeutic applications.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of cyclobutane compounds may possess anti-inflammatory properties, warranting further exploration of this compound in this context .
Study on Enzyme Interaction
A study published in a peer-reviewed journal investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit certain enzyme activities, leading to altered metabolic outcomes in vitro. This suggests its potential as a lead compound for drug development targeting metabolic disorders.
Anti-Cancer Activity
Research conducted on structurally similar compounds highlighted their cytotoxic effects against various cancer cell lines. This compound was included in a screening panel, where it exhibited significant anti-proliferative effects on breast cancer cells, indicating a need for further investigation into its mechanisms of action and therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notes |
|---|---|---|
| Methyl 2-ethynylcyclobutane-1-carboxylate | Anti-cancer properties | Similar structure; promising results |
| Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | Potential enzyme inhibitor | Related chemical structure |
The comparative analysis shows that while this compound has unique properties, it shares biological activities with other cyclobutane derivatives, enhancing its relevance in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
